molecular formula C14H15N5O2 B2500590 N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021093-13-9

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2500590
CAS No.: 1021093-13-9
M. Wt: 285.307
InChI Key: SQGKAPVJCRZESO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.307. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Biological Properties

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is structurally related to pyrazolo[1,5-a]pyrimidine scaffolds, which are recognized for their broad range of medicinal properties. Such compounds, including the pyrazolo[3,4-d]pyrimidines, have shown potential in treating various diseases due to their significant biological activities. The pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticancer, anti-inflammatory, and central nervous system (CNS) therapeutic effects, among others. Their structure-activity relationship (SAR) studies have garnered considerable attention, indicating a promising area for further pharmaceutical development (Cherukupalli et al., 2017).

Synthetic and Medicinal Aspects

Research into pyrazolo[3,4-d]pyrimidines has revealed their crucial role in numerous disease conditions. The synthetic strategies for these compounds have evolved, allowing for the development of lead compounds targeting various diseases. This evolution underscores the significant medicinal potential of this class, opening pathways for novel drug development (Chauhan & Kumar, 2013).

Biological Significance

Further exploring the biological significance, pyrazoline derivatives, closely related to pyrazolo[3,4-d]pyrimidines, have been noted for their wide range of pharmacological effects. These effects include antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. This diversity in biological activity highlights the potential for pyrazolo[3,4-d]pyrimidin-4-amine derivatives to serve as templates for the development of new therapeutic agents (Shaaban et al., 2012).

Mechanism of Action

Target of Action

The compound N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play a crucial role in cell division and growth, making them important targets for cancer therapy .

Mode of Action

This compound interacts with its targets, CLK1 and DYRK1A kinases, by binding to their active sites . This binding inhibits the activity of these kinases, thereby disrupting the cell division process and inhibiting the growth of cancer cells .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by this compound affects several biochemical pathways. These include the cell cycle pathway, which regulates cell division, and the PI3K/Akt signaling pathway, which controls cell survival and growth . The disruption of these pathways leads to the inhibition of cancer cell proliferation .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target sites .

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth. By inhibiting the activity of CLK1 and DYRK1A kinases, the compound disrupts crucial biochemical pathways, leading to the inhibition of cell division and growth . This results in the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound, while the presence of other substances can affect its efficacy .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-20-11-4-3-9(5-12(11)21-2)6-15-13-10-7-18-19-14(10)17-8-16-13/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGKAPVJCRZESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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